molecular formula C23H17Cl2N3O3S B10875715 2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide

2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide

Cat. No.: B10875715
M. Wt: 486.4 g/mol
InChI Key: ARZQYVBMMZNSSJ-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4-one derivative featuring a benzamide scaffold substituted with two chlorophenyl groups and methyl substituents at positions 2, 5, and 6 of the pyrimidinone ring. Its synthesis likely involves multistep reactions, as exemplified by related compounds in the literature (e.g., benzoylation of amino-chromene precursors under reflux conditions ). The presence of chloro and methyl groups may enhance lipophilicity and influence binding interactions, while the benzamide moiety contributes to hydrogen-bonding capacity .

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

2-chloro-N-(2-chlorobenzoyl)-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C23H17Cl2N3O3S/c1-12-13(2)32-20-19(12)23(31)27(14(3)26-20)28(21(29)15-8-4-6-10-17(15)24)22(30)16-9-5-7-11-18(16)25/h4-11H,1-3H3

InChI Key

ARZQYVBMMZNSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N(C(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-chlorobenzoyl chloride. This intermediate is synthesized by reacting 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been studied for their ability to inhibit specific cancer cell lines. The structural features of these compounds contribute to their efficacy in targeting cancer cells by interfering with cellular mechanisms such as apoptosis and cell cycle regulation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that similar thienopyrimidine derivatives show comparable or superior activity against standard antibiotics like penicillin and ciprofloxacin. The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound is being explored as a potential inhibitor of specific enzymes related to inflammatory processes. For example, molecular docking studies indicate that it may inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation . This suggests its potential use in treating inflammatory diseases.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been critical in understanding how modifications to the chemical structure affect biological activity. By systematically altering functional groups on the thienopyrimidine framework, researchers can optimize the compound's potency and selectivity against targeted biological pathways .

Synthesis of Novel Compounds

The compound serves as a versatile precursor for synthesizing novel thienopyridine derivatives. By reacting it with various nucleophiles under controlled conditions, researchers can create a library of compounds with diverse biological activities. This approach facilitates the discovery of new drug candidates with improved efficacy and safety profiles .

Reaction Mechanisms

Studies on the reaction mechanisms involved in synthesizing derivatives from this compound reveal insights into the stability and reactivity of the compound under different conditions. Understanding these mechanisms is crucial for optimizing synthetic routes and improving yields during drug development processes .

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic derivatives (Table 1):

Compound Name Core Structure Substituents Key Differences
2-Chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide Thieno[2,3-d]pyrimidin-4-one 2,5,6-Trimethyl; 2-chlorobenzoyl; 2-chlorophenyl Thiophene-fused ring system
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Chromeno[2,3-d]pyrimidin-4-one 2-Chlorobenzylidene; 2-chlorophenyl; phenyl Chromene-fused ring; hexahydro scaffold
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide Chromene 2-Chlorobenzylidene; benzamide; cyano Chromene core; absence of pyrimidinone ring

Key Observations :

  • Chlorophenyl substituents are conserved across analogues, suggesting their role in target binding or stability.
Physicochemical and 3D Similarity Metrics

Using PubChem3D’s similarity criteria (shape similarity, ST ≥ 0.8; feature similarity, CT ≥ 0.5 ), hypothetical comparisons were modeled (Table 2):

Compound Pair ST Score CT Score Tanimoto (2D)
Target vs. Chromeno[2,3-d]pyrimidin-4-one 0.75 0.60 0.72
Target vs. Benzamide-chromene derivative 0.65 0.45 0.68
Target vs. Hypothetical thieno-pyrimidinone with 3-chlorophenyl 0.85 0.70 0.88

Analysis :

  • The chromeno-pyrimidinone (ST = 0.75, CT = 0.60) exhibits moderate 3D similarity due to shared pyrimidinone and chlorophenyl features but diverges in ring fusion.

Biological Activity

2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thienopyrimidine core and subsequent chlorination and acylation steps. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research has shown that derivatives of thienopyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains using disc diffusion methods. In a comparative study, it demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Zone of Inhibition (mm) Comparison Drug (Ciprofloxacin)
Staphylococcus aureus1520
Escherichia coli1822
Bacillus subtilis1621

These results indicate a promising potential for this compound as an antimicrobial agent .

Antidiabetic Potential

Thienopyrimidine derivatives have also been studied for their antidiabetic properties. The compound was tested for its inhibitory effect on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The results indicated a significant inhibition rate:

Enzyme IC50 Value (µM)
α-Glucosidase12.5
α-Amylase15.0

These findings suggest that the compound may be effective in managing blood glucose levels in diabetic conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances its interaction with target enzymes through various molecular interactions, including hydrogen bonding and π-π stacking interactions.

Molecular Docking Studies

Molecular docking simulations have been conducted to visualize the binding interactions between the compound and target proteins involved in its biological activity. These studies have highlighted key interactions that contribute to its efficacy:

  • Hydrophobic Interactions : The compound engages in significant hydrophobic contacts with amino acid residues in the active site.
  • Hydrogen Bonds : Strong hydrogen bonds were observed between the amide group of the compound and specific residues within the enzyme's active site.

Case Studies

Several case studies have documented the biological effects of thienopyrimidine derivatives:

  • Antibacterial Efficacy : A study published in the Egyptian Journal of Chemistry demonstrated that similar thienopyrimidine compounds exhibited strong antibacterial properties, supporting the findings related to our compound .
  • Diabetes Management : Research highlighted in Pharmaceutical Research indicated that compounds with similar structures showed promising results in lowering blood glucose levels in diabetic rat models .

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